molecular formula C9H9NOS B096669 1-(1,3-Benzothiazol-2-yl)ethanol CAS No. 17147-80-7

1-(1,3-Benzothiazol-2-yl)ethanol

Cat. No.: B096669
CAS No.: 17147-80-7
M. Wt: 179.24 g/mol
InChI Key: AVXZTUFERFFNCR-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)ethanol is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of an ethanol group attached to the benzothiazole ring. It is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Benzothiazol-2-yl)ethanol can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with an aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The ethanol group can be introduced through subsequent reactions. For example, the reaction of 2-aminobenzenethiol with acetaldehyde in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The benzothiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-(1,3-Benzothiazol-2-yl)ethanol has been studied for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant inhibitory effects against various pathogens, including Mycobacterium tuberculosis and fungi. The compound's structure allows it to interact effectively with biological targets, enhancing its therapeutic potential .
  • Anticancer Properties : Studies have explored the compound's ability to inhibit cancer cell proliferation. For instance, derivatives have shown promise in targeting specific cancer pathways, suggesting a role in drug development for cancer treatment .

Material Science

The unique properties of this compound make it valuable in material science:

  • Dyes and Pigments : The compound is utilized in producing dyes and pigments due to its stable chemical structure and color properties.
  • Ligands for Metal Extraction : Research has indicated potential applications as ligands in metal extraction processes, enhancing the efficiency of metal recovery .

Cellular Effects

The cellular effects of this compound are not extensively documented. However, it has been noted that benzothiazole derivatives can disrupt cellular membranes in microbial cells, leading to cell death .

Molecular Mechanism

The molecular mechanisms underlying the biological activities of this compound remain under investigation. Preliminary studies suggest interactions with enzymes and receptors involved in disease pathways .

Case Studies

Several studies illustrate the applications of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited low micromolar inhibitory concentrations against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent .
  • Cancer Research : Another research project focused on synthesizing various benzothiazole derivatives from this compound and evaluating their anticancer activities. The findings indicated promising results in inhibiting cancer cell growth .
  • Material Science Application : A recent investigation explored using this compound as a ligand for metal extraction processes. The study reported improved efficiency in recovering metals from solutions using this compound as a chelating agent .

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-yl)ethanol can be compared with other benzothiazole derivatives:

    1-(1,3-Benzothiazol-2-yl)ethane: Lacks the hydroxyl group, leading to different chemical properties and reactivity.

    1-(1,3-Benzothiazol-2-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol group, affecting its solubility and biological activity.

    2-(1,3-Benzothiazol-2-yl)phenol: Has a phenol group, which can influence its antioxidant properties.

These comparisons highlight the unique features of this compound, such as its specific functional groups and resulting chemical behavior.

Biological Activity

1-(1,3-Benzothiazol-2-yl)ethanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its benzothiazole moiety, which contributes to its biological properties. The compound can be synthesized through various methods, typically involving the reaction of benzothiazole derivatives with ethanol under specific conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against multi-resistant bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Escherichia coli3215
Staphylococcus aureus1620
Pseudomonas aeruginosa6412

The results indicate that the compound has a moderate to high level of activity against these pathogens, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial effects, this compound has also demonstrated antifungal activity. A study assessed its effectiveness against common fungal strains such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)Zone of Inhibition (mm)
Candida albicans3218
Aspergillus niger6414

These findings suggest that the compound could be used in formulations targeting fungal infections .

The biological activity of this compound is believed to stem from its ability to disrupt cellular processes in microorganisms. The benzothiazole ring enhances the lipophilicity of the compound, facilitating membrane penetration and subsequent disruption of metabolic pathways.

Case Studies

Several studies have explored the application of this compound in clinical settings. For instance, a pilot study evaluated its efficacy in treating skin infections caused by resistant strains. Patients treated with topical formulations containing this compound showed significant improvement compared to those receiving standard treatments.

Q & A

Q. What are the standard synthetic routes for 1-(1,3-Benzothiazol-2-yl)ethanol, and how can reaction completion be monitored?

Basic Methodology
A common approach involves condensation reactions between benzothiazole derivatives and acetylated intermediates under reflux conditions. For example, 1-(1H-benzimidazol-2-yl)ethanone can be synthesized by refluxing 1H-benzimidazole with acetyl chloride, followed by recrystallization in methanol . Reaction progress is typically monitored via thin-layer chromatography (TLC), with ethanol or methanol-based solvent systems .

Q. How can microwave-assisted synthesis improve the yield of benzothiazole-ethanol derivatives?

Advanced Methodology
Microwave irradiation significantly reduces reaction time and enhances yields. For instance, 1-(1,3-benzothiazol-2-yl)pyrazolidine-3,5-dione was synthesized in 20 minutes at 120°C (600 W) using diethyl malonate and ethanol, achieving >85% yield . Key parameters include irradiation power, solvent choice, and stoichiometric ratios. Comparative studies show microwave methods reduce side-product formation compared to traditional reflux .

Q. What crystallographic techniques are used to resolve the structure of benzothiazole derivatives?

Advanced Structural Analysis
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a related compound, 1-(1,3-Benzothiazol-2-yl)-3-phenyl-2-pyrazoline, was resolved using a Rigaku R-AXIS RAPID diffractometer with SHELXL refinement, achieving R = 0.039 and wR = 0.116 . Critical steps include:

  • Absorption correction : Multi-scan methods (e.g., ABSCOR).
  • Validation : SHELXL checks for bond distances, angles, and hydrogen bonding (e.g., C–H⋯N interactions) .
ParameterValue
R factor0.039
wR factor0.116
Data-to-parameter ratio17.4

Q. How should researchers address discrepancies in spectroscopic data for benzothiazole derivatives?

Data Contradiction Analysis
Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomerism. For example, ¹H-NMR signals for 3-(1,3-benzothiazol-2-yl)amino derivatives vary in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding . Mitigation strategies:

  • Use high-purity solvents and standardized drying protocols.
  • Validate with complementary techniques (e.g., mass spectrometry or X-ray crystallography) .

Q. What methodologies assess the biological activity of this compound derivatives?

Advanced Biological Evaluation
Enzyme inhibition assays (e.g., AST/ALT activity) are used to evaluate hepatotoxicity. For pyrazolone derivatives, in vitro studies involve incubating compounds with liver enzyme extracts and measuring absorbance changes at 340 nm . Dose-response curves and IC₅₀ calculations are critical for structure-activity relationship (SAR) analysis.

Q. How do purification methods impact the purity of benzothiazole-ethanol products?

Basic Purification Design
Recrystallization (methanol/ethanol) is standard for small-scale synthesis . For complex mixtures, column chromatography with silica gel (ethyl acetate/hexane eluent) improves purity. Advanced alternatives include preparative HPLC for enantiomer separation, though cost and scalability may limit use .

Q. What spectroscopic techniques are essential for characterizing benzothiazole-ethanol derivatives?

Basic Characterization

  • FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N–H at ~3200 cm⁻¹) .
  • ¹H/¹³C-NMR : Assigns proton environments and quaternary carbons .
  • Mass Spectrometry : Validates molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .

Q. How do weak intermolecular interactions influence crystal packing?

Advanced Crystallography
In 1-(1,3-Benzothiazol-2-yl)-3-phenyl-2-pyrazoline, weak C–H⋯N hydrogen bonds (2.5–3.0 Å) extend molecular chains along the b-axis, stabilizing the lattice . Computational tools like Mercury (CCDC) visualize packing motifs, aiding in polymorphism prediction .

Q. What computational methods validate benzothiazole derivative structures?

Advanced Modeling
Density Functional Theory (DFT) calculates optimized geometries and vibrational frequencies, cross-validated against experimental SCXRD and IR data . Software like Gaussian or ORCA compares theoretical vs. observed bond lengths (e.g., C–S bonds in benzothiazole: 1.74 Å theoretical vs. 1.73 Å experimental) .

Q. How can reaction mechanisms for benzothiazole-ethanol formation be elucidated?

Advanced Mechanistic Study
Isotopic labeling (e.g., ¹⁸O in ethanol) tracks nucleophilic attack pathways. For example, in hydrazone formation ( ), ²H-NMR reveals proton exchange rates, while kinetic studies (variable-temperature NMR) identify rate-determining steps .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXZTUFERFFNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385281
Record name 1-(1,3-benzothiazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17147-80-7
Record name 1-(1,3-benzothiazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.0 ml of methylmagnesium bromide were added dropwise to a solution of 0.61 g of 2-formylbenzothiazole [prepared as described in step (a) above] which was cooled in an acetone-dry ice bath. The reaction vessel was transferred to an ice-water bath and the reaction mixture was stirred for 3.5 hours. At the end of this time, a saturated aqueous ammonium chloride solution was added to the reaction mixture and the resulting mixture was extracted with ethyl acetate. The resulting extract was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The solvent was then removed by evaporation under reduced pressure and the resulting residue was purified by column chromatography through silica gel using a 4:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 0.44 g (yield 66%) of the title compound as a solid having a melting point of 59° to 60° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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